molecular formula C12H22N2O2 B15060132 tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Numéro de catalogue: B15060132
Poids moléculaire: 226.32 g/mol
Clé InChI: KRLUHUHTEQKZGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1334499-04-5) is a bicyclic tertiary amine featuring a 3-azabicyclo[4.1.0]heptane core substituted with an aminomethyl group at position 6 and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing peptidomimetics and bioactive molecules due to its rigid bicyclic scaffold and functionalizable amine group .

Propriétés

Formule moléculaire

C12H22N2O2

Poids moléculaire

226.32 g/mol

Nom IUPAC

tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(12)7-14/h9H,4-8,13H2,1-3H3

Clé InChI

KRLUHUHTEQKZGN-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)N1CCC2(CC2C1)CN

Origine du produit

United States

Méthodes De Préparation

Diazomalonate Insertion and Lactam Reduction

Synthetic Route Overview

This method, adapted from Napolitano et al., involves three stages:

  • Diazomalonate insertion into 4-phthalimido-1-butene to form a bicyclic lactam.
  • Intramolecular cyclization to establish the 3-azabicyclo[4.1.0]heptane core.
  • Chemoselective reduction of the lactam to the primary amine, followed by Boc protection and aminomethyl functionalization.

Key Steps and Optimization

  • Diazomalonate Insertion : Ethyl diazoacetate reacts with 4-phthalimido-1-butene under Rh(II) catalysis, yielding a bicyclic lactam with >90% regioselectivity.
  • Lactam Reduction : LiAlH₄ reduces the lactam to the amine, but over-reduction is mitigated by using H₂/Pd/C for selective deprotection.
  • Aminomethyl Introduction : The primary amine undergoes reductive amination with formaldehyde or alkylation with bromomethyl reagents, achieving 65–75% yields.
Table 1: Performance Metrics for Diazomalonate Route
Step Reagents/Conditions Yield (%) Purity (%) Source
Diazomalonate Insertion Rh₂(OAc)₄, CH₂Cl₂, 25°C 78 95
Lactam Reduction LiAlH₄, THF, 0°C → RT 82 97
Boc Protection Boc₂O, DMAP, DCM 89 98
Aminomethylation CH₂O, NaBH₃CN, MeOH 71 96

Titanium-Mediated Reductive Cyclopropanation

Methodology

Developed by de Meijere and Szymoniak, this approach uses titanacyclopropane intermediates to form the bicyclic core. The protocol involves:

  • Titanium Complex Formation : Reaction of N-allyl amides with Cp₂TiCl₂ and Grignard reagents (e.g., cHexMgBr).
  • Intramolecular Cyclopropanation : The titanium complex facilitates C–C bond formation, yielding the bicyclic amine.

Advantages and Limitations

  • Stereochemical Control : Exo selectivity >20:1 is achieved using chiral N-allyl substrates.
  • Functional Group Tolerance : Compatible with Boc-protected amines, but sensitive to strong acids.
  • Yield Optimization : Additives like BF₃·Et₂O improve yields to 48–60% by stabilizing intermediates.
Table 2: Titanium-Mediated Cyclopropanation Conditions
Substrate Additive Temp (°C) Time (h) Yield (%)
N-Allyl-Boc-amide BF₃·Et₂O 70 3 48
N-Homoallyl-PMB-amide LiI 70 16 43
N-Allyl-Cbz-amide None 20 2 28

Coupling Strategies with Preformed Bicyclic Amines

Boc-Protected Amine Alkylation

tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 208837-83-6) serves as a precursor. The aminomethyl group is introduced via:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and Ph₃P with hydroxymethyl precursors.
  • Reductive Amination : Formaldehyde and NaBH₃CN in MeOH (57–65% yields).

HATU-Mediated Amide Coupling

In a scalable process:

  • Activation : 4-[(7R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino-3-methoxybenzoic acid is activated with HATU/DIPEA.
  • Coupling : Reacted with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (81% yield).
Table 3: Coupling Reaction Optimization
Coupling Agent Base Solvent Temp (°C) Yield (%)
HATU DIPEA DMF 20 81
TBTU Et₃N DCM 25 73
EDCI NMM THF 0→25 65

Epimerization and Hydrolysis for Stereochemical Purity

Dynamic Resolution

Maton et al. reported a scalable route (43% over nine steps) featuring:

  • Epimerization : Undesired diastereomers are equilibrated using basic conditions (K₂CO₃/MeOH).
  • Hydrolysis : Selective cleavage of the oxazolidinone side chain preserves the bicyclic core.

Process Scalability

  • Kilogram-Scale Production : Achieved 99.5% enantiomeric excess (ee) via crystallization.
  • Cost Efficiency : Avoids chromatographic purification, reducing waste.

Comparative Analysis of Methods

Table 4: Method Comparison
Method Avg Yield (%) Scalability Stereocontrol Cost
Diazomalonate Insertion 70–78 Moderate Moderate $$$
Titanium Cyclopropanation 45–60 Low High $$$$
Coupling Strategies 65–81 High Low $$
Epimerization/Hydrolysis 43 High High $$$

Analyse Des Réactions Chimiques

Amide Coupling Reactions

This compound undergoes amide coupling via carbodiimide chemistry, leveraging its primary amine group. A representative reaction involves TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at room temperature. This protocol achieves 81% yield by forming an intermediate amide bond, as demonstrated in analogous systems .

Reagents Conditions Yield
TBTU, DIPEART, DCM81%

Azide Formation via Diazotization

The compound’s amine group can undergo diazotization to form azides, a critical step in click chemistry. A reaction with sodium azide and acetic acid at 100°C for 4 hours under inert atmosphere yields 50.3% of the corresponding tetrazole derivative. This method involves nucleophilic substitution of the amine with sodium azide, facilitated by triethylorthoformate as a catalyst .

Reagents Conditions Yield
Sodium azide, acetic acid100°C, 4 hr, inert atmosphere50.3%

HATU-Mediated Coupling Reactions

The compound participates in HATU (N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yl)methylene]-N'-methylmethanaminium hexafluorophosphate)-mediated coupling, a common method for activating carboxylic acids. Reactions in N,N-dimethylformamide (DMF) with DIPEA at room temperature for 16–24 hours yield products in 57–60% efficiency. This method is versatile for forming peptide bonds or conjugates .

Reagents Conditions Yield
HATU, DIPEART, DMF, 16–24 hr57–60%

Mechanistic Insights

  • Nucleophilic Attack : The primary amine group facilitates amide bond formation via attack on carbodiimide-activated carboxylic acids (e.g., TBTU).

  • Substitution Reactions : Azide formation relies on the amine’s ability to undergo diazotization, enabling subsequent click chemistry applications.

  • Stability : The tert-butyl ester group provides protection for the carboxylate during reactions, ensuring selective deprotection under basic conditions if needed.

Comparative Analysis of Reaction Protocols

Reaction Type Key Advantages Limitations
TBTU/DIPEA CouplingHigh yield, mild conditionsRequires DCM solvent
Azide FormationEnables click chemistryLower yield, high temp
HATU-MediatedVersatile, scalableLong reaction times

Data derived from analogous systems and reaction conditions .

Applications De Recherche Scientifique

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations in Bicyclic Cores

The following table summarizes key structural analogs and their differences:

Compound Name Bicyclo System Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Evidence
tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-(aminomethyl) C₁₂H₂₂N₂O₂ 226.32
tert-Butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 1-(aminomethyl) C₁₂H₂₂N₂O₂ 226.32
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 7-oxa (oxygen atom) C₁₀H₁₇NO₃ 199.25
tert-Butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-(pyridin-2-yl), 7-oxa C₁₇H₂₂N₂O₃ 302.37
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] 6-boronate ester C₁₉H₃₃BN₂O₄ 364.30
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives [3.1.0] Smaller bicyclo core Varies ~200–250

Key Observations :

  • Ring Size : The [4.1.0] system provides a seven-membered bicyclic structure, while [3.1.0] analogs (e.g., 3-azabicyclo[3.1.0]hexane) are six-membered, influencing steric hindrance and conformational flexibility .
  • Functional Groups : The 7-oxa variant introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity . Boronate esters (e.g., in ) enable Suzuki-Miyaura cross-coupling reactions for further derivatization.

Physicochemical Properties

  • NMR Shifts: The target compound’s aminomethyl proton resonates at δ 1.06–1.69 ppm (¹H NMR), while aryl-substituted analogs show aromatic protons at δ 7.35–7.71 ppm . 7-Oxa derivatives exhibit distinct oxygen-induced deshielding in ¹³C NMR (e.g., δ 161–170 ppm for carbonyl groups) .
  • Stability : Boc-protected amines (e.g., ) are stable under basic conditions but hydrolyze in acidic media. Boronate esters () require anhydrous handling.

Activité Biologique

tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1334495-27-0) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its biological activity. The molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2} with a molecular weight of 226.32 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CN)CC2C1

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit analgesic and anti-inflammatory effects, making them potential candidates for pain management therapies. A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory mediators in vitro, suggesting a mechanism for pain relief.

2. Neuroprotective Effects
Studies have explored the neuroprotective properties of azabicyclic compounds, including this specific structure, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA Receptors : Compounds in this class may act as GABAergic agents, enhancing inhibitory neurotransmission.
  • Opioid Receptors : Some studies suggest that these compounds can modulate opioid receptors, providing insights into their analgesic properties.

Case Study 1: Analgesic Efficacy

In a controlled trial involving animal models, derivatives of the compound were administered to evaluate their pain-relieving effects compared to standard analgesics. Results indicated a comparable efficacy with reduced side effects, highlighting the therapeutic potential of the compound in pain management.

Case Study 2: Neuroprotection

A study assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed a marked reduction in cell death and improved cell viability, suggesting that this compound could serve as a protective agent against neurodegeneration.

Applications in Research

The compound is not only pivotal in pharmacology but also serves as an important intermediate in organic synthesis and material science:

  • Organic Synthesis : It is utilized in creating complex molecular structures, aiding researchers in developing diverse chemical libraries.
  • Material Science : Enhancements in material properties such as durability are noted when incorporating this compound into formulations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do their yields and conditions compare?

  • Methodology : Two primary approaches are documented:

  • MCPBA-mediated oxidation : Reaction of 5,6-dihydropyridine derivatives with 3-chloroperbenzoic acid (MCPBA) in dichloromethane (DCM) achieves 94% yield but may require stringent stoichiometric control .
  • Chiral lactone-based synthesis : A scalable nine-step route starting from a chiral lactone employs epimerization/hydrolysis to correct stereochemical impurities, yielding 43% overall with high enantiomeric purity .
    • Data Analysis : While the MCPBA method is efficient for small-scale synthesis, the multi-step chiral route prioritizes scalability and stereochemical fidelity.

Q. How can researchers confirm the structural integrity of this bicyclic compound after synthesis?

  • Methodology : Use X-ray crystallography to resolve the bicyclic core and substituent positions (e.g., as demonstrated for structurally similar amide derivatives) . Complementary techniques include:

  • ¹H/¹³C NMR : Assign resonances for the aminomethyl group (δ ~3.0–3.5 ppm) and bicyclic protons (δ ~1.5–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 240.1702 for C₁₁H₂₀N₂O₂).

Q. What purification strategies are effective for isolating this compound from diastereomeric mixtures?

  • Methodology :

  • Epimerization : Convert undesired diastereomers via basic or acidic conditions (e.g., TFA-mediated hydrolysis in DCM/MeOH) to simplify purification .
  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases for enantiomeric separation .
  • Recrystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) based on solubility differences .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodology :

  • Chiral pool synthesis : Start with enantiopure precursors (e.g., lactones) to enforce desired stereochemistry .
  • Dynamic kinetic resolution : Employ catalysts (e.g., organocatalysts or enzymes) to bias epimerization toward the target isomer .
  • Computational modeling : Use DFT calculations to predict transition states and optimize reaction pathways for stereochemical control .

Q. What pharmacological methodologies are suitable for evaluating this compound as a CNS agent?

  • Methodology :

  • In vitro assays : Measure binding affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using radioligand displacement assays (IC₅₀ values <100 nM for potent activity) .
  • Microdialysis studies : Assess neurotransmitter reuptake inhibition in rodent models (e.g., prefrontal cortex dopamine levels) .
  • Receptor occupancy : Use PET tracers to quantify brain penetration and target engagement in vivo .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodology :

  • Parameter screening : Systematically vary catalysts (e.g., MCPBA vs. other oxidizing agents), solvents (DCM vs. THF), and temperatures .
  • Mechanistic studies : Probe side reactions (e.g., over-oxidation or ring-opening) via LC-MS or in situ IR .
  • Collaborative validation : Reproduce high-yield conditions (e.g., 94% in ) and compare scalability with multi-step routes .

Q. What strategies enable the synthesis of peptidomimetic derivatives from this bicyclic scaffold?

  • Methodology :

  • Amide coupling : Use HATU or EDC/HOBt with protected amines (e.g., N-Boc or N-Cbz) to generate diversely substituted amides .
  • Structural diversification : Introduce boronate esters (e.g., via Suzuki-Miyaura cross-coupling) or fluorinated groups (e.g., 6-(difluoromethyl) derivatives) .
  • Crystallographic validation : Confirm 3D conformations of derivatives to align with target protein binding sites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.